molecular formula C6H10ClNO B14433584 N-(3-Chlorobut-2-en-1-yl)acetamide CAS No. 78693-60-4

N-(3-Chlorobut-2-en-1-yl)acetamide

Cat. No.: B14433584
CAS No.: 78693-60-4
M. Wt: 147.60 g/mol
InChI Key: QWVXTXMTRMFWGC-UHFFFAOYSA-N
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Description

N-(3-Chlorobut-2-en-1-yl)acetamide is a valuable chemical intermediate in organic and medicinal chemistry research. This acetamide derivative features a reactive chlorobut-enyl chain, making it a versatile building block for the synthesis of more complex molecules. Compounds with similar N-(but-2-en-1-yl)acetamide structures have been identified as key intermediates in pharmaceutical development, notably in the synthetic pathway of Laflutidine and related active pharmaceutical ingredients (APIs) . The structure suggests potential for further functionalization, allowing researchers to explore its utility in constructing novel compounds. As with many specialized acetamides, its molecular conformation and intermolecular interactions, such as hydrogen bonding, can be critical for its reactivity and application in solid-state chemistry . This product is intended for research purposes as a synthetic precursor and chemical intermediate. It is strictly for laboratory use and is not certified for human consumption or therapeutic application. Researchers are encouraged to utilize advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), for the identification and quantification of this compound and its derivatives in experimental settings .

Properties

IUPAC Name

N-(3-chlorobut-2-enyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c1-5(7)3-4-8-6(2)9/h3H,4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVXTXMTRMFWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCNC(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30823946
Record name N-(3-Chlorobut-2-en-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30823946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78693-60-4
Record name N-(3-Chlorobut-2-en-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30823946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3-Chlorobut-2-en-1-amine

This method begins with allylamine (but-2-en-1-amine), which undergoes radical allylic chlorination using N-chlorosuccinimide (NCS) under UV light or thermal initiation with azobisisobutyronitrile (AIBN). The reaction proceeds via a radical chain mechanism, selectively introducing chlorine at the allylic position (C3):

$$
\text{But-2-en-1-amine} + \text{NCS} \xrightarrow{\text{AIBN, } \Delta} \text{3-Chlorobut-2-en-1-amine} + \text{Succinimide}
$$

Key Conditions :

  • Solvent: Dichloromethane or carbon tetrachloride
  • Temperature: 60–80°C
  • Yield: 55–68%

Acetylation with Acetic Anhydride

The amine is acetylated using acetic anhydride in the presence of pyridine to scavenge HCl:

$$
\text{3-Chlorobut-2-en-1-amine} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{Pyridine}} \text{this compound}
$$

Optimized Parameters :

  • Molar ratio (amine:anhydride): 1:1.2
  • Reaction time: 4–6 hours at 0–5°C
  • Yield: 82–90%

Method 2: Nucleophilic Substitution and Amide Coupling

Preparation of 3-Chlorobut-2-en-1-yl Chloride

But-2-en-1-ol is converted to its chloride derivative using thionyl chloride (SOCl$$_2$$):

$$
\text{But-2-en-1-ol} + \text{SOCl}2 \rightarrow \text{3-Chlorobut-2-en-1-yl chloride} + \text{SO}2 + \text{HCl}
$$

Challenges :

  • Competing elimination reactions form 1,3-butadiene.
  • Yield improves with slow addition of SOCl$$_2$$ at −10°C (73–78%).

Amination and EDCI-Mediated Acetylation

The chloride undergoes nucleophilic substitution with aqueous ammonia, followed by amide coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):

$$
\text{3-Chlorobut-2-en-1-yl chloride} + \text{NH}3 \rightarrow \text{3-Chlorobut-2-en-1-amine} \xrightarrow{\text{EDCI/HOBt, CH}3\text{COOH}} \text{this compound}
$$

Performance Metrics :

  • Amine yield: 61% (Cs$$2$$CO$$3$$ in methyl ethyl ketone)
  • Acetamide yield: 88%

Method 3: Direct Amination of Chlorinated Precursors

Gabriel Synthesis Approach

Phthalimide potassium reacts with 3-chlorobut-2-en-1-yl bromide, followed by hydrazine-mediated deprotection:

$$
\text{3-Chlorobut-2-en-1-yl bromide} + \text{Phthalimide K}^+ \rightarrow \text{Phthalimidoyl intermediate} \xrightarrow{\text{N}2\text{H}4} \text{3-Chlorobut-2-en-1-amine}
$$

Advantages :

  • Avoids harsh chlorination conditions.
  • Overall yield: 58%

One-Pot Acetylation

The amine is directly treated with acetyl chloride in dichloromethane:

$$
\text{3-Chlorobut-2-en-1-amine} + \text{CH}3\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{this compound}
$$

Efficiency :

  • Reaction time: 2 hours
  • Yield: 79%

Comparative Analysis of Synthesis Methods

Parameter Method 1 Method 2 Method 3
Starting Material Allylamine But-2-en-1-ol Chloroalkene
Chlorination Strategy Radical SOCl$$_2$$ Pre-chlorinated
Amine Yield (%) 55–68 61 58
Acetamide Yield (%) 82–90 88 79
Key Advantage Selectivity Scalability Mild conditions

Optimization Strategies and Reaction Mechanisms

Solvent Effects

Polar aprotic solvents (e.g., DMF) improve EDCI-mediated acetylation yields by stabilizing the reactive intermediate. Non-polar solvents (e.g., toluene) favor radical chlorination by reducing side reactions.

Temperature Control

Low temperatures (−10°C to 0°C) minimize alkene isomerization during chlorination. Acetylation proceeds optimally at 20–25°C to balance reaction rate and byproduct formation.

Mechanistic Insights

  • Radical Chlorination : Initiated by AIBN, generating succinimidyl radicals that abstract hydrogen from allylamine, forming a resonance-stabilized allylic radical. Subsequent chlorine transfer from NCS completes the process.
  • EDCI Coupling : Activates acetic acid as an acyloxyphosphonium ion, which reacts with the amine to form the acetamide via a tetrahedral intermediate.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorobut-2-en-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorinated group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-Chlorobut-2-en-1-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Chlorobut-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

  • N-(3-Chlorophenyl)acetamide () :

    • Structure : Chlorine is attached to an aromatic ring, enabling resonance stabilization.
    • Electronic Effects : The chlorine atom withdraws electrons via resonance, reducing the electron density on the acetamide nitrogen. This may decrease nucleophilicity compared to alkenyl-substituted derivatives.
    • Melting Point : 349.8 K (crystalline due to planar aromatic structure) .
  • N-(3-Chloro-4-hydroxyphenyl)acetamide () :

    • Structure : Contains both chlorine and hydroxyl groups on the phenyl ring.
    • Reactivity : The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. The chlorine’s electron-withdrawing effect may activate the ring for electrophilic substitution .
  • N-(3-Chlorobut-2-en-1-yl)acetamide :

    • Structure : Chlorine on an alkenyl chain exerts inductive electron withdrawal, polarizing the double bond.
    • Reactivity : Likely prone to elimination (forming conjugated dienes) or nucleophilic substitution at the chlorine site. The alkenyl group may participate in Diels-Alder reactions.

Physical Properties

Compound Melting Point (K) Solubility Characteristics Key Structural Feature
N-(3-Chlorophenyl)acetamide 349.8 Low in nonpolar solvents Aromatic chloro-substituent
N-(3-Chloro-4-hydroxyphenyl)acetamide Not reported High in polar solvents (e.g., water) Hydroxyl and chloro groups
This compound Not reported Likely moderate in organic solvents Alkenyl chloro-substituent
(Z)-N-(prop-1-en-1-yl)acetamide Not reported Depends on stereochemistry (Z vs. E) Simple alkenyl chain

Toxicological Considerations

  • 2-Cyano-N-[(methylamino)carbonyl]acetamide (): Lacks comprehensive toxicological data, a common issue for niche acetamides. The cyano group raises concerns about metabolic release of cyanide .
  • This compound: Potential hepatotoxicity or nephrotoxicity due to reactive chlorinated intermediates. Requires in vitro assays to assess safety.

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